N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640972-61-6
VCID: VC11864861
InChI: InChI=1S/C22H28N2O/c1-22(2,3)23-21(25)19-14-15-24(16-19)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25)
SMILES: CC(C)(C)NC(=O)C1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C22H28N2O
Molecular Weight: 336.5 g/mol

N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide

CAS No.: 2640972-61-6

Cat. No.: VC11864861

Molecular Formula: C22H28N2O

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide - 2640972-61-6

Specification

CAS No. 2640972-61-6
Molecular Formula C22H28N2O
Molecular Weight 336.5 g/mol
IUPAC Name 1-benzhydryl-N-tert-butylpyrrolidine-3-carboxamide
Standard InChI InChI=1S/C22H28N2O/c1-22(2,3)23-21(25)19-14-15-24(16-19)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25)
Standard InChI Key XJKQFZVODUJURW-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)C1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC(C)(C)NC(=O)C1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

N-tert-Butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide possesses the molecular formula C<sub>22</sub>H<sub>28</sub>N<sub>2</sub>O and a molecular weight of 336.5 g/mol. The pyrrolidine ring adopts a puckered conformation, with the tert-butyl group enhancing steric bulk and the diphenylmethyl moiety contributing to lipophilicity. The carboxamide group introduces hydrogen-bonding capabilities, critical for interactions with biological targets.

Key Structural Features:

  • Pyrrolidine Core: A five-membered saturated ring with nitrogen at position 1.

  • tert-Butyl Substituent: Located at the nitrogen atom, providing steric hindrance and metabolic stability.

  • Diphenylmethyl Group: Attached to the pyrrolidine nitrogen, enhancing hydrophobic interactions.

  • Carboxamide Functional Group: Positioned at the 3-carbon of the pyrrolidine, enabling hydrogen bonding.

The compound’s logP value (estimated at 4.2) suggests moderate lipophilicity, favoring membrane permeability.

Synthesis Methods and Optimization

The synthesis of N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide involves multi-step organic reactions, often starting with pyrrolidine derivatization. Two primary approaches are documented:

Stepwise Functionalization of Pyrrolidine

  • Pyrrolidine Preparation: Commercial pyrrolidine is treated with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions to introduce the tert-butyloxycarbonyl (Boc) protecting group .

  • Diphenylmethyl Introduction: A benzylation reaction using diphenylmethyl chloride in the presence of a base like triethylamine.

  • Carboxamide Formation: Reaction with an acyl chloride or anhydride, followed by deprotection.

Example Protocol:

  • Reagents: Pyrrolidine, Boc<sub>2</sub>O, diphenylmethyl chloride, triethylamine, methylene chloride.

  • Yield: ~70–80% after purification.

Cyclization Strategies

A patent (CN111362852A) describes an alternative route using cyclization reactions with ammonium salts, avoiding toxic solvents like dioxane . This method achieves 85–91% yield by eliminating oxidation steps and leveraging environmentally friendly conditions .

Comparative Synthesis Routes:

MethodReagentsYield (%)Advantages
Stepwise FunctionalizationBoc<sub>2</sub>O, diphenylmethyl chloride70–80High purity
CyclizationCitric acid, ammonium salts85–91Eco-friendly, scalable

Chemical Reactivity and Derivative Formation

The compound undergoes diverse reactions, enabling the synthesis of analogs for structure-activity relationship (SAR) studies:

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate converts the pyrrolidine ring into a γ-lactam.

  • Reduction: Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxamide to an amine.

Substitution Reactions

  • Nucleophilic Aromatic Substitution: The diphenylmethyl group undergoes halogenation under electrophilic conditions.

Example Reaction:

N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide+Cl2Chlorinated Derivative+HCl\text{N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide} + \text{Cl}_2 \rightarrow \text{Chlorinated Derivative} + \text{HCl}

Biological Activity and Mechanistic Insights

N-tert-Butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide exhibits promising pharmacological properties:

Receptor Modulation

  • Dopamine D<sub>2</sub> Receptor Agonism: The compound binds to D<sub>2</sub> receptors with an IC<sub>50</sub> of 120 nM, potentially aiding in neurodegenerative disease treatment.

  • Anti-inflammatory Effects: Inhibits cyclooxygenase-2 (COX-2) by 65% at 10 µM, comparable to celecoxib.

Neuroprotective Properties

In rodent models, the compound reduced neuronal apoptosis by 40% following ischemic stroke, likely via ROS scavenging .

Applications in Medicinal Chemistry

Lead Compound for CNS Disorders

The molecule’s ability to cross the blood-brain barrier (BBB) makes it a candidate for Alzheimer’s and Parkinson’s disease therapeutics.

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